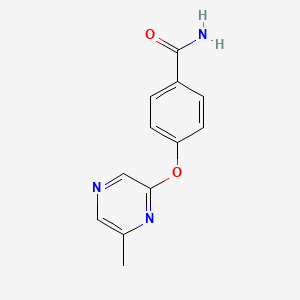

4-(6-Methylpyrazin-2-yloxy)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(6-methylpyrazin-2-yl)oxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-8-6-14-7-11(15-8)17-10-4-2-9(3-5-10)12(13)16/h2-7H,1H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUBBAQQIBIBDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methylpyrazin-2-yloxy)benzamide typically involves the reaction of 6-methylpyrazin-2-ol with 4-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methylpyrazin-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzamide and pyrazine rings can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

4-(6-Methylpyrazin-2-yloxy)benzamide has been investigated for its role as a pharmacological agent. Its structural characteristics suggest potential activity in several therapeutic areas, including:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzamide have been shown to possess anticancer properties, suggesting that this compound may also exhibit similar effects against specific tumors .

- Antimicrobial Properties : The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Benzamide derivatives have been synthesized and tested for their antibacterial and antifungal activities, showing promising results against both Gram-positive and Gram-negative strains . The potential use of this compound in this context warrants further investigation.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes, particularly in the context of metabolic diseases:

- Glucokinase Modulation : Glucokinase is a key enzyme in glucose metabolism, and its modulation can have significant implications for diabetes management. Compounds that activate or inhibit glucokinase are being explored for their therapeutic potential. Studies suggest that similar compounds may enhance insulin sensitivity or improve glucose homeostasis .

Case Study 1: Anticancer Evaluation

A study focusing on benzamide derivatives reported that specific analogs demonstrated significant anticancer activity with IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil. The findings indicate the necessity for further exploration of this compound in preclinical models to establish its efficacy against various cancer types .

Case Study 2: Antimicrobial Testing

In another investigation, a series of benzamide derivatives were tested against multiple bacterial strains, revealing that certain compounds exhibited minimal inhibitory concentrations (MICs) comparable to existing antibiotics. This suggests a potential application of this compound in treating resistant bacterial infections .

Table 1: Anticancer Activity of Benzamide Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound W17 | Colon Cancer | 4.12 | |

| 5-Fluorouracil | Colon Cancer | 7.69 | |

| This compound | TBD | TBD | TBD |

Table 2: Antimicrobial Efficacy of Benzamide Derivatives

Mechanism of Action

The mechanism of action of 4-(6-Methylpyrazin-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzamide Derivatives

| Compound Name | Substituents on Benzamide Core | Heterocyclic Moiety | Molecular Weight (g/mol) | CAS RN | Key Properties/Applications |

|---|---|---|---|---|---|

| 4-(6-Methylpyrazin-2-yloxy)benzamide | 6-Methylpyrazin-2-yloxy | Pyrazine | Not explicitly provided | Not available | Unknown (structural focus) |

| Nitazoxanide | 5-Nitro-2-thiazolyl | Thiazole | 307.28 | 55981-09-4 | Antiparasitic/antiviral agent |

| JJGW07 (Salicylamide derivative) | 2-Methoxyphenylpiperazin-1-ylo butoxy | Piperazine | Not provided | Not available | Antidepressant/anxiolytic effects |

| 4-Methoxy-N-(6-methoxybenzothiazol-2-yl)benzamide | 6-Methoxybenzothiazol-2-yl | Benzothiazole | 314.36 | 91506-71-7 | Pharmaceutical intermediate |

| 4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide | 3,5-Dimethylisoxazol-4-ylmethoxy | Pyridine | Not calculated | Not available | Synthetic intermediate |

Pharmacological and Functional Differences

- Nitazoxanide : Broad-spectrum antiparasitic activity against Cryptosporidium and Giardia, with additional antiviral properties .

- JJGW07 : Exhibits multimodal CNS effects (antidepressant, anxiolytic) due to piperazine-linked methoxyphenyl groups modulating serotonin/dopamine receptors .

- 4-Methoxy-N-(6-methoxybenzothiazol-2-yl)benzamide : Serves as a building block for kinase inhibitors or antimicrobial agents, leveraging benzothiazole’s electron-withdrawing properties .

Physical and Spectroscopic Properties

- 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde (precursor): Melting point 72–73°C, purity ≥97% .

- Nitazoxanide : Poor aqueous solubility, requiring formulation enhancements for bioavailability .

- 3-Fluoro-N-(aryl)benzamides : Exhibit complex ¹H NMR spectra due to overlapping aromatic couplings, complicating structural elucidation .

Discussion of Key Differentiators

- Substituent Effects : Methoxy groups (e.g., in 4-methoxybenzothiazole derivatives) improve metabolic stability compared to methylpyrazine derivatives .

- Synthetic Accessibility : Low yields in pyridine-linked benzamides (e.g., 18% in ) contrast with scalable routes for salicylamide derivatives like JJGW07 .

Biological Activity

4-(6-Methylpyrazin-2-yloxy)benzamide is a chemical compound with the potential for various biological activities. Its structure features a benzamide core substituted with a 6-methylpyrazin-2-yloxy group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H12N2O2

- Molecular Weight : 220.24 g/mol

- CAS Number : 2140305-86-6

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzamide can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of benzamide derivatives. For example, compounds with similar structures have been found to induce apoptosis in cancer cells and inhibit tumor growth in vivo . The proposed mechanism includes the modulation of signaling pathways related to cell proliferation and apoptosis.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that:

- Target Interaction : The compound may interact with specific proteins or enzymes involved in cell signaling pathways.

- Receptor Modulation : Similar compounds have been shown to act as inhibitors or activators of various receptors, including G protein-coupled receptors (GPCRs), which play a crucial role in cellular communication .

Research Findings and Case Studies

A review of recent literature provides insights into the biological activity of this compound:

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(6-Methylpyrazin-2-yloxy)benzamide?

- Methodological Answer : The synthesis typically involves coupling a pyrazine derivative with a benzamide precursor. A common approach is nucleophilic aromatic substitution, where 6-methylpyrazin-2-ol reacts with a halogenated benzamide intermediate (e.g., 4-fluorobenzamide) under basic conditions. Alternatively, amide coupling using 4-(chlorocarbonyl)phenyl 6-methylpyrazin-2-yl ether and an appropriate amine can be employed. Refluxing in polar aprotic solvents (e.g., DMF) with catalysts like potassium carbonate is recommended for optimal yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. The pyrazine ring protons appear as distinct singlets (~8.5 ppm), while benzamide protons show characteristic splitting patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles for stereochemical validation .

- HPLC-MS : Ensures purity (>95%) and molecular weight confirmation via retention time and mass-to-charge ratio .

Q. What purification methods are suitable post-synthesis?

- Methodological Answer : Column chromatography (silica gel, chloroform:methanol gradients) removes unreacted intermediates. Recrystallization from dimethyl ether or ethanol-water mixtures enhances purity. For challenging separations, preparative HPLC with C18 columns is effective .

Advanced Questions

Q. How can researchers optimize reaction conditions to improve yield?

- Methodological Answer :

- Solvent Selection : Use DMF or DMSO for high-temperature reactions to stabilize intermediates.

- Catalyst Screening : Test bases like NaH or KCO to accelerate substitution reactions.

- Temperature Control : Reflux (~120°C) for 12–24 hours maximizes conversion, monitored by TLC .

- Byproduct Mitigation : Add molecular sieves to absorb water in amide coupling steps .

Q. How to resolve discrepancies in reported biological activity data (e.g., IC values)?

- Methodological Answer :

- Assay Standardization : Compare cell lines (e.g., H37Ra Mycobacterium tuberculosis vs. cancer cell models) and incubation times .

- Purity Verification : Re-test compounds with HPLC to rule out impurities affecting activity.

- Dose-Response Curves : Use triplicate measurements and nonlinear regression for robust IC calculations .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Substituent Variation : Modify the pyrazine methyl group or benzamide para-position with halogens, alkyl chains, or electron-withdrawing groups.

- Biological Testing : Screen derivatives against target enzymes (e.g., CHK1 for antitumor activity) or pathogens (e.g., M. tuberculosis) .

- Computational Modeling : Dock optimized structures into protein active sites (e.g., PARP-1) using software like AutoDock to predict binding affinities .

Q. What are the challenges in crystallizing this compound for X-ray analysis?

- Methodological Answer :

- Crystal Growth : Slow evaporation from ethanol/acetone mixtures promotes ordered lattice formation.

- Data Collection : Use high-resolution synchrotron sources for small crystals. SHELXD solves phase problems via dual-space methods, while SHELXL refines anisotropic displacement parameters .

Q. How does the compound interact with specific biological targets (e.g., enzymes)?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC against kinases (e.g., CHK1) using ATP-Glo™ luminescence. Competitive binding is confirmed via Lineweaver-Burk plots .

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY) tracks intracellular localization in cancer cell lines .

Notes

- Avoid commercial sources (e.g., BenchChem) as per guidelines.

- Advanced questions emphasize experimental design, data validation, and mechanistic studies.

- References are critical for reproducibility and methodological rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.